REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH2:9][CH2:8][N:7]([C:10]([C:12]3[CH:17]=[CH:16][C:15]([CH2:18][N:19]4[CH2:24][CH2:23][O:22][CH2:21][CH2:20]4)=[CH:14][CH:13]=3)=[O:11])[CH2:6][CH2:5]2)[CH2:3][CH2:2]1.[ClH:25]>C(O)C>[ClH:25].[ClH:25].[CH:1]1([N:4]2[CH2:5][CH2:6][N:7]([C:10]([C:12]3[CH:13]=[CH:14][C:15]([CH2:18][N:19]4[CH2:20][CH2:21][O:22][CH2:23][CH2:24]4)=[CH:16][CH:17]=3)=[O:11])[CH2:8][CH2:9]2)[CH2:3][CH2:2]1 |f:3.4.5|
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Name
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|
Quantity
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11 g
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Type
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reactant
|
Smiles
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C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)CN1CCOCC1
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Name
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|
Quantity
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6.1 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 250 mL, three-neck flask fitted with a mechanical stirrer, addition funnel
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Type
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TEMPERATURE
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Details
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thermocouple probe, and heating mantle
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated at 60° C. for a further 10 min
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Duration
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10 min
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Type
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TEMPERATURE
|
Details
|
slowly cooled to 20° C. over 3 hrs
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with pentane
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Type
|
CUSTOM
|
Details
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dried at 50° C. for 3 hrs in a vacuum oven
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Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)CN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |